2,8-Dimethyl-3,7-dihydro-6H-purin-6-one, also known as hypoxanthine, is a purine derivative with the molecular formula and a molecular weight of approximately 164.16 g/mol. This compound plays a significant role in various biological processes, particularly in nucleotide metabolism and the salvage pathways of purine synthesis. It is classified under purines, which are essential components of nucleic acids and are involved in energy transfer and signaling within cells.
The synthesis of 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one can be achieved through multiple synthetic routes. A common method involves the reaction of guanine with hydrogen peroxide under acidic conditions, leading to the formation of hypoxanthine. Additionally, alternative synthetic pathways have been explored, including phase transfer catalysis techniques that enhance the yield and selectivity of the desired product .
One notable synthesis route starts with guanine, where it is treated with hydrogen peroxide in an acidic medium. This method effectively oxidizes the guanine to produce hypoxanthine. The reaction conditions such as temperature, pH, and concentration of reagents are critical for optimizing yield and purity.
The molecular structure of 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one features a fused bicyclic structure characteristic of purines. The compound consists of a pyrimidine ring fused to an imidazole ring.
2,8-Dimethyl-3,7-dihydro-6H-purin-6-one participates in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The products formed from these reactions are significant in biochemical pathways related to purine metabolism.
The mechanism of action for 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one primarily involves its role as a substrate for xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. This metabolic pathway is crucial for regulating purine levels in the body and is targeted by medications used to treat conditions such as gout.
Relevant data indicates that hypoxanthine exhibits moderate stability and reactivity depending on environmental conditions .
2,8-Dimethyl-3,7-dihydro-6H-purin-6-one has numerous scientific applications:
The functionalization of the purine core in 2,8-dimethyl-3,7-dihydro-6H-purin-6-one (a theophylline derivative) enables precise modulation of its biochemical properties. Halogenation at the C8 position serves as a pivotal synthetic handle, where 8-bromotheophylline (CAS: 702242) provides a versatile intermediate for nucleophilic substitutions. This brominated derivative undergoes efficient displacement with thiols, amines, or alkoxides to introduce sulfur-, nitrogen-, or oxygen-based functionalities, respectively [3]. The electron-withdrawing bromine atom significantly enhances the reactivity of adjacent positions, facilitating further functionalization through cross-coupling reactions.
Thioxo-substitution at C2 represents another strategic modification, exemplified by the synthesis of 3,8-dimethyl-2-thioxo-2,3-dihydro-1H-purin-6(7H)-one (CAS: 91725-06-3). This modification replaces the carbonyl oxygen with sulfur, substantially altering the electronic distribution and hydrogen-bonding capacity of the molecule. The thiocarbonyl group serves as a ligand anchor in metalloenzyme inhibition and enhances hydrophobic interactions within enzyme binding pockets [8]. Structure-activity relationship (SAR) studies on analogous purine-diones demonstrate that alkyl chain elongation on nitrogen atoms directly influences inhibitory potency. As shown in Table 1, extension from ethyl (compound 1) to propyl groups (compound 4) enhances SIRT3 inhibition by 1.5-fold, though branched chains (compound 12) diminish activity [2].
Table 1: Impact of N-Alkyl Chain Modifications on Sirtuin Inhibition
Compound | R1 | R2 | SIRT3 IC50 (μM) | SIRT1 IC50 (μM) |
---|---|---|---|---|
1 | –CH₂CH₃ | –CH₂CH₃ | 0.79 ± 0.06 | 0.10 ± 0.01 |
4 | –CH₂CH₂CH₃ | –CH₂CH₂CH₃ | 0.54 ± 0.05 | 0.12 ± 0.01 |
12 | –CH₂CH(CH₃)₂ | –CH₂CH₃ | 1.77 ± 0.05 | 0.43 ± 0.03 |
15 | –CH₂CH₃ | 4-fluorobenzyl | 0.37 ± 0.05 | 0.17 ± 0.01 |
Electron-withdrawing substituents on aromatic rings (e.g., compound 15 with 4-fluorobenzyl) further optimize activity, reducing SIRT3 IC50 to 0.37 μM. This enhancement is attributed to strengthened hydrophobic contacts and halogen bonding within the acetyl-lysine binding pocket of sirtuins [2].
Regioselective N-methylation presents significant challenges due to the presence of multiple nucleophilic sites in the purine core. Modern catalytic approaches employ phase-transfer catalysts (PTCs) under biphasic conditions to achieve high N-7 selectivity. Quaternary ammonium salts (e.g., Aliquat 336) facilitate the migration of hydroxide or methylating agents (like dimethyl sulfate) into organic phases, enabling methylation at the imidazole nitrogen with >90% regioselectivity [3].
Stereoselective N-alkylation is crucial for synthesizing chiral purine derivatives. The synthesis of entecavir intermediates employs silicon-based protecting groups to achieve stereocontrol. As demonstrated in 2-amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one (CAS: 701278-07-1), the bulky dimethylphenylsilyl moiety directs alkylation by shielding one face of the purine ring. This spatial control ensures exclusive formation of the (1S,3R,4S) configured product, essential for antiviral activity [9].
Table 2: Catalytic Methods for Purine Functionalization
Method | Catalyst System | Key Feature | Application Example |
---|---|---|---|
Phase-Transfer Catalysis | Aliquat 336/K₂CO₃ | N-7 regioselectivity >90% | 2,8-dimethyl synthesis |
Epoxide Ring-Opening | Mg(ClO₄)₂ or Sc(OTf)₃ | Oxazolido[2,3-f]purine formation | Heterocycle-fused derivatives |
Silicon-Directed Control | Dimethylphenylsilyl | Stereoselective cyclopentyl functionalization | Entecavir intermediates |
Epoxide ring-opening catalysis provides access to fused heterocyclic systems. Lewis acids like Mg(ClO₄)₂ or Sc(OTf)₃ catalyze the reaction between 8-chlorotheophylline and epoxides, yielding oxazolidino[2,3-f]purines. This one-pot methodology generates two new chiral centers with regioselective N-9 bond formation, expanding the chemical space for bioactive molecules [10].
Scaffold fusion strategies integrate the 2,8-dimethylpurin-6-one core with complementary pharmacophores to generate multitarget ligands. The design of dual TRPA1/TRPV1 antagonists exemplifies this approach, where the purinone ring (A-region) connects to diverse C-regions (pyridine, thiazole) via 1,2,4-oxadiazole linkers. This oxadiazole spacer replaces traditional urea moieties to enhance solubility while maintaining planarity for optimal receptor engagement [7]. As illustrated below, these hybrids exhibit balanced antagonism against human TRPA1 (IC50: 1.42 μM) and TRPV1 (IC50: 2.13 μM).
Molecular docking validation confirms that hybrid derivatives occupy both the acetyl-lysine and NAD+ binding sites of SIRT3. Hydrophobic substituents (e.g., 4-fluorobenzyl in compound 15) penetrate a subpocket typically occupied by myristoylated lysine residues, while the purinedione core forms hydrogen bonds with Gln228 and Asn229. This binding mode rationalizes the pan-sirtuin inhibition (SIRT1/2/3/5) observed with IC50 values below 2 μM for optimized compounds [2].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9